(E)-4,4,5,5-tetramethyl-2-(3-(trifluoromethyl)styryl)-1,3,2-dioxaborolane
Description
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BF3O2/c1-13(2)14(3,4)21-16(20-13)9-8-11-6-5-7-12(10-11)15(17,18)19/h5-10H,1-4H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHKLBBQXCSAQZ-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals. They are often used to increase the metabolic stability and other desirable properties of drug compounds.
Mode of Action
The strength of the carbon-fluorine bond conveys stability to fluorinated drugs; thus, they are likely to be recalcitrant in the environment or may be partially metabolized to a more toxic metabolite.
Biochemical Pathways
It’s known that the introduction of a trifluoromethyl group into bioactive organic molecules strongly affects their unique features such as polarity and lipid solubility. This suggests that the compound could potentially interact with various biochemical pathways in unique ways.
Pharmacokinetics
For instance, the incorporation of fluorine atoms is known to be an effective way to increase the metabolic stability of drug compounds.
Result of Action
For instance, the incorporation of fluorine atoms is known to enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency.
Action Environment
It’s known that the strength of the carbon-fluorine bond conveys stability to fluorinated drugs; thus, they are likely to be recalcitrant in the environment or may be partially metabolized to a more toxic metabolite. This suggests that environmental factors could potentially influence the compound’s action, efficacy, and stability.
Biological Activity
(E)-4,4,5,5-tetramethyl-2-(3-(trifluoromethyl)styryl)-1,3,2-dioxaborolane is a compound of interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesizing data from various studies and research findings.
Basic Information
- IUPAC Name : this compound
- Molecular Formula : C15H18BF3O2
- Molecular Weight : 298.11 g/mol
- CAS Number : 1073354-88-7
Structural Characteristics
The compound features a dioxaborolane ring that enhances its reactivity and potential interactions with biological targets. The trifluoromethyl group is known for imparting unique electronic properties that can influence the compound's biological behavior.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit anticancer properties. Studies have shown that boron-containing compounds can induce apoptosis in cancer cells by disrupting cellular metabolism and promoting oxidative stress.
Case Study: Apoptosis Induction
A study demonstrated that a related dioxaborolane compound induced apoptosis in human cancer cell lines through the activation of caspases and the release of cytochrome c from mitochondria. The mechanism involved the generation of reactive oxygen species (ROS), leading to cell death.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Trifluoromethyl groups are known to enhance the lipophilicity of compounds, potentially improving membrane permeability and thus their effectiveness against bacterial strains.
Research Findings
In vitro studies have shown that related compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes.
Enzyme Inhibition
Another area of interest is the compound's role as an enzyme inhibitor. Dioxaborolanes have been reported to inhibit various enzymes involved in metabolic pathways.
Example: Aldose Reductase Inhibition
Research indicates that dioxaborolanes can inhibit aldose reductase, an enzyme implicated in diabetic complications. This inhibition may help mitigate complications associated with diabetes by preventing the accumulation of sorbitol in cells.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Electronic Variations
The following table summarizes key structural and functional differences between the target compound and analogous boronate esters:
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (E)-4,4,5,5-tetramethyl-2-(3-(trifluoromethyl)styryl)-1,3,2-dioxaborolane, and how does stereoselectivity arise?
- Methodology : The compound is typically synthesized via palladium-catalyzed cross-coupling between bis(pinacolato)diboron and 3-(trifluoromethyl)styrene derivatives under inert conditions (N₂/Ar) . Hydroboration of alkynyl precursors with dicyclohexylborane (Cy₂BH) also yields stereoselective alkenyl boronates, favoring the E-isomer due to steric hindrance during boron addition .
- Key Parameters : Catalyst choice (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)), solvent (THF or dioxane), and temperature (60–100°C) critically influence yield (60–85%) and stereopurity (>95% E) .
Q. How can the E-configuration of the styryl group be confirmed experimentally?
- Analytical Techniques :
- ¹H NMR : Coupling constants (J = 16–18 Hz for trans-vinylic protons) confirm the E-geometry .
- X-ray Crystallography : Resolves bond angles and spatial arrangement of the trifluoromethyl group and boronate ring .
- IR/Raman Spectroscopy : Differentiates E/Z isomers via C=C stretching frequencies (1620–1680 cm⁻¹) .
Q. What handling precautions are required due to the compound’s reactivity?
- Stability : Sensitive to moisture and oxygen; store under inert gas (Ar) at –20°C in sealed vials .
- Safety : Use gloveboxes for synthesis and Schlenk techniques for transfers. Avoid exposure to strong acids/bases to prevent boronate hydrolysis .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s reactivity in Suzuki-Miyaura cross-coupling?
- Electronic Effects : The electron-withdrawing CF₃ group enhances electrophilicity of the boronate, accelerating transmetallation with Pd catalysts .
- Steric Impact : The bulky CF₃ substituent may reduce coupling efficiency with sterically hindered aryl halides. Optimize using bulky ligands (e.g., SPhos) or elevated temperatures (80–100°C) .
- Case Study : Coupling with 2-bromopyridine achieves 72% yield vs. 58% for non-CF₃ analogs, demonstrating enhanced reactivity .
Q. What strategies resolve contradictions in reported yields for hydroboration vs. cross-coupling syntheses?
- Data Analysis : Hydroboration (Cy₂BH) gives higher stereoselectivity (>95% E) but lower yields (60–70%) due to side reactions, while Pd-catalyzed methods achieve higher yields (80–85%) but require rigorous oxygen exclusion .
- Troubleshooting : Monitor reaction progress via TLC (Rf = 0.4 in hexane/EtOAc 4:1) and purify via silica gel chromatography (eluent: hexane/CH₂Cl₂) .
Q. Can this compound serve as a fluorescent probe, and what structural features enable this application?
- Mechanistic Insight : The conjugated styryl-boronate system allows π→π* transitions, producing fluorescence at λem = 450–500 nm. The CF₃ group enhances photostability by reducing π-system oxidation .
- Experimental Design : Test fluorescence quantum yield (Φ) in polar solvents (e.g., DMSO) and compare with analogs lacking CF₃ .
Methodological Challenges and Solutions
Q. How to mitigate boronate hydrolysis during long-term storage?
- Stabilization : Add molecular sieves (3Å) to storage vials and pre-dry solvents (THF, Et₂O) over Na/benzophenone .
- Purity Check : Monitor hydrolysis via ¹¹B NMR; intact borolanes show δ = 28–32 ppm, while hydrolysis products (boric acids) appear at δ = 10–15 ppm .
Q. What computational methods predict the compound’s behavior in catalytic cycles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
